1-Methylpiperazine

Description

Significance as a Heterocyclic Compound in Chemical Sciences

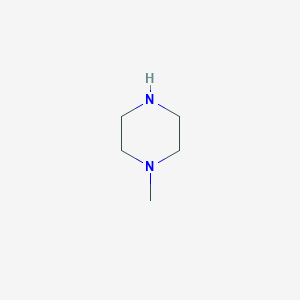

As a heterocyclic compound, 1-methylpiperazine is a versatile intermediate in organic synthesis. chemicalbook.com Its structure, featuring a six-membered ring with two nitrogen atoms, allows it to participate in a variety of chemical reactions. chemicalbook.com It is frequently used in the preparation of more complex molecules. For example, it reacts with 1-chloro-4-methoxy-benzene to form 1-(4-methoxy-phenyl)-4-methyl-piperazine. chemicalbook.com

The compound and its derivatives are also subjects of physicochemical studies. Research has been conducted on the densities, viscosities, refractive indices, and surface tensions of aqueous this compound solutions at various temperatures to understand the microscopic liquid structure of these mixtures. researchgate.net Furthermore, it has been used as a template in the creation of molecularly imprinted microspheres and in the development of difunctional strong anion-exchange stationary phases for chromatography. chemicalbook.comchemicalbook.com Beyond synthesis, this compound has been investigated for its properties as a corrosion inhibitor, showing potential for protecting metals in harsh environments due to its thermal stability and rapid adsorption rate. chemicalbook.com

Role of the Piperazine (B1678402) Scaffold in Privileged Structures

The piperazine ring, the core structural motif of this compound, is widely recognized in medicinal chemistry as a "privileged structure." rjptonline.orgresearchgate.net This term describes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable scaffold in drug discovery. rjptonline.orgnih.gov The versatility of the piperazine ring is due to its unique conformational properties and the presence of two nitrogen atoms, which can participate in various interactions like hydrogen bonding. researchgate.netresearchgate.net

The two nitrogen atoms in the piperazine ring allow for the introduction of various substituents, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of a molecule. rjptonline.orgnih.gov This adaptability has led to the incorporation of the piperazine scaffold into a wide array of biologically active compounds across numerous therapeutic areas. rjptonline.orgresearchgate.net Derivatives of piperazine are found in drugs targeting cancer, infections, and central nervous system disorders. rjptonline.orgontosight.ai The N-methyl group in this compound, for instance, enhances lipophilicity and steric bulk, which can be crucial for achieving the desired balance of properties for a specific biological target. mdpi.com

Historical Context of this compound in Chemical Synthesis and Applications

The study and application of piperazine and its derivatives have a history rooted in therapeutics, with piperazine itself being used for treating gout in the early 20th century. rjptonline.org The synthesis of this compound has been approached through various methods over time. An early and well-known method involved the condensation of diethanolamine (B148213) with a primary methylamine (B109427), a process that required a catalyst like Raney nickel and high temperatures. google.com Another historical synthesis route involved the hydrogenation of polymerization products formed from the reaction of piperazine and formaldehyde (B43269). google.com

A patented method from 1959 describes a more direct and economical synthesis by reacting piperazine directly with methyl chloride under pressure, achieving high yields without a catalyst. google.com Other early methods included the methylation of piperazine hexahydrate using formic acid and formaldehyde (a variation of the Eschweiler-Clarke reaction). bloomtechz.comatamanchemicals.com Industrially, a common production method involves reacting diethanolamine with methylamine at high pressure and temperature. chemicalbook.comatamanchemicals.com In 1998, researchers utilized this compound to create resin-anchored chiral catalysts, highlighting its use in specialized synthetic applications. chemicalbook.comacs.org More recently, a notable discovery found that bacteria on human skin naturally produce this compound, which acts as a mosquito repellent by blocking the insects' ability to recognize a human host. chemicalbook.comacs.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-7-4-2-6-3-5-7/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOAHINGSUIXLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021898 | |

| Record name | 1-Methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow hygroscopic liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1-Methylpiperazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21268 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

3.0 [mmHg] | |

| Record name | 1-Methylpiperazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21268 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

109-01-3 | |

| Record name | 1-Methylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylpiperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylpiperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperazine, 1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B92I95EL9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Methylpiperazine and Its Derivatives

Established Synthetic Pathways for 1-Methylpiperazine

The production of this compound is accomplished through several key chemical routes. These range from greener, more modern approaches to established industrial methods that have been refined over time.

In response to the growing demand for sustainable chemical manufacturing, green synthesis routes for this compound have been developed. These methods prioritize high efficiency, the use of less hazardous materials, and minimal waste generation.

A notable green synthesis of this compound is a two-step process that begins with an aminolysis reaction, followed by catalytic hydrogenation. chemicalbook.com This modern approach is designed to produce high-purity this compound with high efficiency and minimal by-products. chemicalbook.com

The first step involves the reaction of Di-methyl oxalate (B1200264) with N-methylethylenediamine in an aminolysis reaction. This creates the intermediate compound, This compound-2,3-dione (B1305260). chemicalbook.comvulcanchem.com In the second step, this intermediate undergoes a hydrogenation reaction. This is typically catalyzed by Raney nickel at temperatures between 150-200°C and under pressures of 3.0-5.0 MPa. chemicalbook.comvulcanchem.com The selection of the catalyst and the specific reaction conditions are crucial for achieving the high efficiency and selectivity of the process. chemicalbook.com

Table 1: Green Synthesis of this compound via Aminolysis and Hydrogenation

| Step | Reactants | Catalyst | Temperature | Pressure | Outcome |

|---|---|---|---|---|---|

| 1. Aminolysis | Di-methyl oxalate, N-methylethylenediamine | - | - | - | This compound-2,3-dione (intermediate) |

| 2. Hydrogenation | this compound-2,3-dione | Raney nickel | 150-200°C | 3.0-5.0 MPa | this compound |

The green synthesis pathway involving aminolysis and hydrogenation is noted for its economic and environmental benefits. A key advantage is the use of less expensive and more readily available raw materials, which significantly reduces production costs. chemicalbook.com The high yield of 95.11% and high selectivity mean that less waste is generated, simplifying post-processing and purification steps. chemicalbook.comvulcanchem.com

This method aligns with the principles of green chemistry by ensuring a cleaner reaction pathway that minimizes the formation of by-products. chemicalbook.comvulcanchem.com The efficiency of the process contributes to its environmental appeal, positioning it as a sustainable option for industrial-scale production. chemicalbook.com

Alongside green synthesis, several established methods are used for the large-scale industrial production of this compound.

A primary industrial method for producing this compound involves the reaction of diethanolamine (B148213) with methylamine (B109427). atamanchemicals.comwikipedia.org This synthesis is conducted under conditions of high temperature and pressure. Specifically, the reaction occurs at temperatures ranging from 190°C to 220°C and pressures between 100 and 250 bar. atamanchemicals.comgoogle.com The process is carried out in the presence of hydrogen over a metal-containing catalyst. google.com The molar ratio of diethanolamine to methylamine is typically between 1:5 and 1:20. google.com

Table 2: Industrial Synthesis via Diethanolamine and Methylamine

| Reactants | Catalyst | Temperature | Pressure | Molar Ratio (Diethanolamine:Methylamine) |

|---|

Another significant industrial synthesis route utilizes piperazine (B1678402), often in the form of piperazine hexahydrate, formaldehyde (B43269), and hydrogen as the primary raw materials. bloomtechz.comgoogle.com This process consists of two main stages: a condensation reaction followed by a hydrogenation reaction. google.com

In the first stage, piperazine and formaldehyde are reacted in a methanol (B129727) solvent at a molar ratio of piperazine to formaldehyde between 1:0.8 and 1:1.6. bloomtechz.comgoogle.com This condensation reaction is conducted at normal pressure. google.com Following condensation, a catalyst, typically Raney nickel, is added to the same reactor. google.com The system is then subjected to hydrogenation at a pressure of 1.0-6.0 MPa and a temperature of 70-100°C. bloomtechz.comgoogle.com

This method is considered an advancement over older techniques that used highly corrosive reagents like formic acid and hydrochloric acid, which generated significant pollution. bloomtechz.comgoogle.com The modern approach is more environmentally friendly, featuring a short process flow, minimal equipment investment, and no discharge of pollutants, achieving a product purity of up to 99.95%. bloomtechz.com An older variation of this method involved reacting piperazine hexahydrate with hydrochloric acid, followed by the dropwise addition of a formic acid and formaldehyde mixture, ultimately yielding about 50%. atamanchemicals.comchemicalbook.com

Table 3: Industrial Synthesis via Piperazine, Formaldehyde, and Hydrogen

| Stage | Reactants | Solvent | Catalyst | Temperature | Pressure | Molar Ratio (Piperazine:Formaldehyde) |

|---|---|---|---|---|---|---|

| 1. Condensation | Piperazine, Formaldehyde | Methanol | - | - | Normal | 1:0.8 to 1:1.6 |

| 2. Hydrogenation | Condensation Product, Hydrogen | Methanol | Raney nickel | 70-100°C | 1.0-6.0 MPa | - |

Selective Methylation of Piperazine

The selective methylation of piperazine to produce this compound is a crucial industrial process. A common challenge is preventing the formation of the double-methylated by-product, 1,4-dimethylpiperazine (B91421). google.com Various methods have been developed to optimize the yield of the desired mono-methylated product.

One established method involves the reaction of piperazine with methyl chloride. google.com By carefully controlling the molar ratio of the reactants, specifically using an excess of piperazine to methyl chloride (ratios from 2:1 to 6:1), the formation of this compound can be maximized, achieving yields approaching 90% based on the methyl chloride used. google.com This reaction is typically conducted in a closed system under pressure (20 to 80 psig) at temperatures ranging from 80-200°C. google.com

Another approach utilizes the Eschweiler-Clarke reaction, which involves reacting piperazine with formaldehyde and formic acid. atamanchemicals.comgoogle.com A modification of this process uses formaldehyde in the presence of sodium carbonate or potassium carbonate at atmospheric pressure and temperatures between 85 to 100°C. google.com While this method can be used for methylation, it often leads to the formation of N,N'-dimethylpiperazines. google.com To enhance the selectivity for mono-methylation, the reaction conditions can be optimized. For instance, using about 0.5 mol of sulfuric acid per mol of piperazine compound when reacting with formaldehyde and formic acid can improve the conversion to the mono-methylated product. google.com

Recent advancements have explored the use of methanol as a methylating agent in the presence of a catalyst. researchgate.netresearchgate.net For example, a Cu-Ni-Mo/Al2O3 catalyst has shown high activity for the N-methylation of piperazine. researchgate.net By optimizing reaction conditions such as temperature, the molar ratio of methanol to piperazine, and the liquid hourly space velocity (LHSV), a high conversion of piperazine and high selectivity for this compound can be achieved. researchgate.net Specifically, at a reaction temperature of 180°C, a methanol to piperazine molar ratio of 2.5, and an LHSV of 0.20 h-1, a piperazine conversion of 90.5% and a selectivity to this compound of 86.9% have been reported. researchgate.net

| Reagents | Catalyst | Temperature (°C) | Pressure | Yield of this compound | Reference |

| Piperazine, Methyl Chloride | None | 80-200 | 20-80 psig | ~90% | google.com |

| Piperazine, Formaldehyde, Formic Acid | Sulfuric Acid | 40-60 | Atmospheric | High Conversion | google.com |

| Piperazine, Methanol | Cu-Ni-Mo/Al2O3 | 180 | 0.8 MPa | 86.9% Selectivity | researchgate.net |

Selective Reductive Amination of Piperazine

Selective reductive amination is a widely employed method for the synthesis of this compound. This process typically involves the reaction of piperazine with formaldehyde, followed by a reduction step. google.com The reaction of piperazine with formaldehyde and formic acid, a variant of the Leuckart-Wallach reaction, is a common approach. atamanchemicals.comgoogle.com

One procedure involves reacting piperazine hexahydrate with a mixture of formic acid and formaldehyde. atamanchemicals.com The reaction is initiated at a moderate temperature (around 45-50°C) and then heated to reflux until the evolution of carbon dioxide ceases. atamanchemicals.com The resulting product mixture is then worked up to isolate this compound, with yields around 50%. chemicalbook.com

To control the co-production of 1,4-dimethylpiperazine, the molar ratio of formaldehyde to piperazine is a critical parameter. google.com By using a molar ratio of more than 1.3 but less than 2.0, the formation of piperazine as an impurity in the final product can be avoided. google.com The intermediate formed from the reaction of piperazine and formaldehyde can be hydrogenated using a nickel or cobalt catalyst at temperatures between 60-130°C to yield a mixture of this compound and 1,4-dimethylpiperazine. google.com The ratio of these two products can be influenced by the reaction conditions. For example, a formaldehyde to piperazine molar ratio of 1.5:1, followed by hydrogenation at 90°C, can yield a product containing 44.2% this compound and 53.1% 1,4-dimethylpiperazine. google.com

A green synthesis approach involves the reaction of di-Me oxalate with N-methylethylenediamine to form this compound-2,3-dione, which is then hydrogenated using a Raney nickel catalyst at 150-200°C and 3.0-5.0 MPa pressure. chemicalbook.com This method boasts high conversion (98.34%) and selectivity (96.72%) for this compound. chemicalbook.com

Conversion of 1,4-Dimethylpiperazine to this compound via Transmethylation

The conversion of the often-undesired by-product, 1,4-dimethylpiperazine, into the more valuable this compound is an economically attractive strategy. This can be achieved through a transmethylation reaction. google.comgoogle.com

One method involves treating 1,4-dimethylpiperazine with Raney nickel. chemicalbook.comacs.org This catalytic process facilitates the removal of one of the methyl groups. Another approach involves a transmethylation reaction between 1,4-dimethylpiperazine and an organic amine or ammonia (B1221849) in the presence of a catalyst. google.com This method is reported to be simple, utilize readily available reagents, proceed under mild conditions, and provide a high yield, making it suitable for industrial applications. google.com The reaction can be carried out in a solvent such as benzene, toluene (B28343), xylene, tetrahydrofuran, 1,4-dioxane, methanol, ethanol, or isopropanol (B130326) at temperatures ranging from 50 to 250°C. google.comgoogle.com

A patented method describes the cracking of 1,4-dimethylpiperazine over a silica-alumina catalyst at temperatures between 600-700°F. This process can achieve up to 70% conversion, though it requires energy-intensive vapor-phase operations.

| Reactant | Reagent/Catalyst | Temperature (°C) | Key Features | Reference |

| 1,4-Dimethylpiperazine | Raney Nickel | Not specified | Catalytic demethylation | chemicalbook.comacs.org |

| 1,4-Dimethylpiperazine | Organic amine or ammonia / Catalyst | 50-250 | High yield, suitable for industrial use | google.comgoogle.com |

| 1,4-Dimethylpiperazine | Silica-alumina catalyst | 600-700°F (315-371°C) | Vapor-phase cracking, 70% conversion |

Advanced Synthetic Strategies for this compound Derivatives

Nucleophilic Substitution on Alkyl Halides or Sulfonates

This compound is a versatile nucleophile that readily participates in substitution reactions with alkyl halides or sulfonates to form a wide range of N-alkyl derivatives. mdpi.com This method is a cornerstone for the synthesis of many pharmaceutically active compounds. atamanchemicals.commdpi.com

The reaction typically involves the attack of the secondary amine nitrogen of this compound on the electrophilic carbon of an alkyl halide (e.g., alkyl chloride or bromide), leading to the formation of a new carbon-nitrogen bond. mdpi.comresearchgate.net To enhance the reaction rate and yield, the addition of sodium or potassium iodide is often employed. mdpi.com The iodide ion acts as a catalyst by converting the alkyl chloride or bromide to the more reactive alkyl iodide in situ. mdpi.com For instance, the alkylation of this compound with 1-bromo-3-chloropropane (B140262) is carried out in the presence of potassium carbonate in acetone (B3395972) at room temperature. researchgate.net Similarly, the synthesis of the stimulant drug 1-methyl-4-benzylpiperazine (MBZP) can be achieved by the alkylation of this compound with benzyl (B1604629) alcohol, which is activated in situ. nih.gov

The reaction of this compound with alkyl sulfonates, such as mesylates, is also a viable method for N-alkylation. mdpi.com

Reductive Amination for N-Alkyl Analogs

Reductive amination is a powerful and widely used method for the synthesis of N-alkyl analogs of this compound. mdpi.comuni-bayreuth.de This reaction involves the condensation of this compound with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated piperazine. mdpi.comresearchgate.net

A common reducing agent for this transformation is sodium triacetoxyborohydride. mdpi.com This reagent is particularly effective for the reductive amination of a variety of aldehydes and ketones with this compound. mdpi.communi.cz For example, N-alkyl derivatives of this compound have been successfully prepared using the appropriate aldehyde and sodium triacetoxyborohydride. mdpi.com

Other reducing agents such as sodium borohydride (B1222165), often activated by an acid like boric acid, p-toluenesulfonic acid, or benzoic acid, can also be used, sometimes under solvent-free conditions. researchgate.net The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the reaction. For instance, nanostructured, bimetallic catalysts have been developed that can mediate both borrowing hydrogen and reductive amination reactions. uni-bayreuth.de

| This compound Reactant | Carbonyl Compound | Reducing Agent | Key Features | Reference |

| This compound | Aldehydes or Ketones | Sodium Triacetoxyborohydride | Widely applicable for N-alkylation | mdpi.com |

| This compound | Aldehydes or Ketones | Sodium Borohydride / Acid | Can be performed under solvent-free conditions | researchgate.net |

| This compound | Aldehydes or Ketones | Bimetallic Co/Sc catalyst | Can mediate both borrowing hydrogen and reductive amination | uni-bayreuth.de |

Reduction of Carboxyamides for N-Alkyl Analogs

The reduction of N-acylpiperazines (carboxamides) provides an alternative route to N-alkyl analogs of this compound. mdpi.com This two-step process involves first the acylation of this compound with an acyl chloride or anhydride, followed by the reduction of the resulting amide.

A notable example is the synthesis of Cariprazine, where 1-(2,3-dichlorophenyl)piperazine (B491241) is first acylated with a suitable carboxylic acid using 1,1'-carbonyldiimidazole (B1668759) (CDI) as a coupling agent. mdpi.com The resulting amide is then selectively reduced using a combination of sodium borohydride and boron trifluoride etherate to yield the final N-alkylated product. mdpi.com

Other reducing agents such as lithium aluminum hydride (LiAlH4) are also commonly employed for the reduction of amides to amines. This method is a valuable tool in the synthesis of complex piperazine derivatives.

Palladium-Catalyzed Buchwald–Hartwig Coupling for N-Aryl Derivatives

The Palladium-catalyzed Buchwald–Hartwig amination has become a premier method for constructing C-N bonds, offering a broad substrate scope and functional group tolerance. princeton.edubeilstein-journals.org This reaction couples an amine with an aryl halide or triflate, mediated by a palladium catalyst and a base. princeton.edu In the context of this compound, it is frequently used to synthesize N-aryl derivatives.

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylpiperazine product and regenerate the Pd(0) catalyst. princeton.edunih.gov The choice of ligand for the palladium catalyst is critical and has evolved from early phosphine (B1218219) ligands like BINAP to more effective, sterically hindered biarylphosphine ligands (e.g., RuPhos, SPhos) and N-heterocyclic carbene (NHC) ligands, which promote efficient coupling for a wider range of substrates, including less reactive aryl chlorides. purdue.edursc.org

Research has demonstrated the successful application of this methodology under various conditions. For instance, a batch process for coupling an aryl bromide with this compound utilized a Pd(OAc)₂/(R)-BINAP catalyst system with sodium tert-butoxide as the base in toluene at 100 °C. rsc.org A more advanced continuous flow process employed a more active Pd-NHC catalyst, allowing for stoichiometric reactant ratios and a lower temperature of 70 °C with potassium tert-amylate as the base. rsc.orgscispace.com This shift to a more active catalyst not only improved efficiency but also eliminated by-product formation that was observed in the batch process. rsc.org However, challenges such as dehalogenation of the starting material can occur, as was observed when attempting to couple this compound with a 6-bromothieno[3,2-d]pyrimidin-4(3H)-one derivative, which led to complete dehalogenation of the starting material within two hours. rsc.orgresearchgate.net

| Aryl Halide/Triflate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield | Ref |

| Aryl Bromide | N-Methylpiperazine | Pd(OAc)₂ / (R)-BINAP | NaOtBu | Toluene | 100 | - | rsc.org |

| Aryl Bromide | N-Methylpiperazine | Pd-NHC | KOtAm | Toluene | 70 | ~99% | rsc.orgscispace.com |

| 4-(3-pyridinyl)-2-pyrimidine amine derivative | Monofluoroalkene with this compound moiety | Palladium Catalyst | - | - | - | - | nih.govdicp.ac.cn |

| 6-bromothieno[3,2-d]pyrimidin-4(3H)-one derivative | N-Methylpiperazine | Pd₂(dba)₃ / Xantphos | NaOtBu | Dioxane | 100 | Dehalogenation | rsc.org |

Copper-Catalyzed Ullmann–Goldberg Reaction for N-Aryl Derivatives

The Ullmann–Goldberg reaction is a classical, copper-catalyzed method for forming C-N bonds between aryl halides and amines. wikipedia.orgscispace.com While historically requiring harsh conditions like high temperatures (often over 210 °C) and stoichiometric amounts of copper, modern advancements have introduced soluble copper catalysts with ligands, allowing the reaction to proceed under milder conditions. beilstein-journals.orgwikipedia.org This reaction is a viable alternative to palladium-catalyzed methods, particularly given the lower cost of copper catalysts. beilstein-journals.org

The reaction typically involves the coupling of an aryl halide (iodides and bromides are most common) with an amine in the presence of a copper(I) catalyst and a base in a polar, high-boiling solvent. wikipedia.orgspringernature.com The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. A proposed pathway involves oxidative addition of the aryl halide to the copper(I) species to form a Cu(III) intermediate, followed by reductive elimination to give the N-arylated product. wikipedia.org

The development of ligands such as diamines and β-diketones has significantly improved the scope and efficiency of the Ullmann-type N-arylation. scispace.comresearchgate.net For example, using a copper catalyst with a diamine ligand facilitates the arylation of various nitrogen heterocycles. scispace.com Tandem strategies that combine an Ullmann N-arylation with a subsequent cyclization in one pot have also been developed to create complex fused N-heterocyclic molecules. researchgate.net

| Aryl Halide | Amine/N-Nucleophile | Catalyst | Ligand | Base | Solvent | Temp (°C) | Ref |

| Aryl Iodide/Bromide | General Amine | Cu-based | Chelating N- or O-based | - | - | - | springernature.com |

| Aryl Halide | Nitrogen Heterocycles | Copper | Diamine | - | - | - | scispace.com |

| 4-chloronitrobenzene | Phenol (B47542) (C-O coupling example) | Copper | - | KOH | - | >210 | wikipedia.org |

| Aryl Halide | NH-containing Heterocycles | CuI | 1,3-diketones | Cs₂CO₃ | Dioxane | 110-120 | researchgate.net |

Aromatic Nucleophilic Substitution (SNAr) on Electron-Deficient (Hetero)arenes

Aromatic Nucleophilic Substitution (SNAr) is a fundamental reaction for synthesizing N-arylpiperazines without the need for a metal catalyst. mdpi.com This pathway is viable when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, -CF₃) positioned ortho or para to a suitable leaving group (typically a halogen, with F > Cl > Br > I). libretexts.orgcore.ac.uk The electron-withdrawing groups are crucial as they stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. core.ac.uk

The mechanism is a two-step addition-elimination process. First, the nucleophile (this compound) attacks the carbon atom bearing the leaving group, forming the resonance-stabilized Meisenheimer complex. core.ac.uk In the second, typically fast step, the leaving group is expelled, restoring the aromaticity of the ring. libretexts.org This method is particularly effective for electron-deficient heterocycles (e.g., pyrimidines, pyridines), where the ring nitrogen atoms also contribute to the activation of the ring towards nucleophilic attack. mdpi.comlibretexts.org

Numerous syntheses of pharmaceutical compounds utilize SNAr reactions with this compound. For example, the synthesis of a precursor to Netupitant involved the reaction of this compound with 2-chloro-5-nitropyridine, achieving a quantitative yield. mdpi.com Similarly, a key step in the synthesis of another drug candidate involved treating 4-fluoro-2-nitrobenzoic acid t-butyl ester with an excess of N-methylpiperazine, which acted as both reactant and solvent. mdpi.com

| Aromatic Substrate | Nucleophile | Conditions | Product | Yield | Ref |

| 2-chloro-5-nitropyridine | N-Methylpiperazine | - | 1-Methyl-4-(5-nitropyridin-2-yl)piperazine | Quantitative | mdpi.com |

| 4-fluoro-2-nitrobenzoic acid t-butyl ester | N-Methylpiperazine | Excess N-methylpiperazine as solvent | t-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate | - | mdpi.com |

| Pentafluorobenzaldehyde | This compound | THF, room temperature | 4-(1-methylpiperazin-1-yl)tetrafluorobenzaldehyde | - | core.ac.uk |

| 6-chloro-nicotinic acid derivative (96) | N-Methylpiperazine | N-methylpiperazine as solvent | Intermediate 97 | High | mdpi.com |

Ab Initio Synthesis of the Piperazine Ring from Aniline (B41778) Precursors

Instead of functionalizing a pre-existing piperazine ring, it is also possible to construct the N-arylpiperazine scaffold from the ground up (ab initio). A common strategy involves the cyclization of an aniline precursor with a reagent that provides the remaining atoms for the piperazine ring. This approach is particularly useful for creating N-aryl derivatives. nih.gov

One established method involves the reaction of an aniline with bis(2-chloroethyl)amine (B1207034) hydrochloride. google.comgoogle.com In this process, the aniline acts as a nucleophile, displacing the two chloride atoms in a sequential manner to form the six-membered piperazine ring. The reaction is typically carried out at high temperatures (160-250 °C) without a solvent, with the reactants in a molten state. google.comgoogle.com Following the cyclization, the resulting N-phenylpiperazine hydrochloride is neutralized with a base, and the product is purified by distillation. Yields for this solvent-free, high-temperature process are reported to be in the range of 77-79%. google.comgoogle.com Another variation uses diethanolamine as the cyclizing partner with the aniline precursor. nih.gov

| Precursor 1 | Precursor 2 | Conditions | Product | Purity (HPLC) | Yield | Ref |

| Aniline | bis(2-chloroethyl)amine hydrochloride | 250 °C, 2.5 h, no solvent | N-phenylpiperazine | 99.1% | 79.1% | google.comgoogle.com |

| Aniline | bis(2-chloroethyl)amine hydrochloride | 230 °C, 2.5 h, no solvent | N-phenylpiperazine | 99.2% | 77.3% | google.comgoogle.com |

| Aniline | bis(2-chloroethyl)amine hydrochloride | 160 °C, 6 h, no solvent | N-phenylpiperazine | 99.4% | 78.2% | google.com |

| Aniline precursor | Diethanolamine | - | N-aryl derivative | - | - | nih.gov |

Synthesis via Ring-Opening of DABCO Derivatives

An innovative strategy for synthesizing substituted piperazines utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) as a starting material. rsc.orgsemanticscholar.org The strained, bicyclic structure of DABCO makes it susceptible to ring-opening reactions, which can be harnessed to produce functionalized piperazine derivatives, including those containing the N-ethylpiperazine moiety. mdpi.comresearchgate.net

This approach generally involves two steps: the quaternization of one of the DABCO nitrogen atoms with an alkylating or activating agent, followed by the nucleophilic attack on one of the methylene (B1212753) carbons adjacent to the now positively charged nitrogen. This attack cleaves a C-N bond and opens the bicyclic system to form a piperazine ring. rsc.orgrsc.org

A variety of activating agents and nucleophiles can be employed. For example, reacting DABCO with alkyl halides forms 1-alkyl-1,4-diazabicyclo[2.2.2]octan-1-ium salts. rsc.org These salts can then react with nucleophiles like phenols, thiophenols, or potassium phthalimide (B116566) at high temperatures to yield 1-alkyl-4-(2-substituted-ethyl)piperazines. rsc.orgrsc.org Another approach involves the reaction of DABCO with polychlorinated pyrimidines. For instance, 2,4,5,6-tetrachloropyrimidine (B156064) reacts with DABCO to form a quaternary salt intermediate, which then undergoes ring-opening via attack by the displaced chloride ion to yield 2,4,5-trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine. mdpi.com This method provides a direct route to N-(2-chloroethyl)piperazines, which are valuable intermediates for further functionalization. mdpi.comresearchgate.net

| DABCO Activator | Nucleophile | Conditions | Product Type | Yield | Ref |

| Alkyl Halides | Phenols, Thiophenols, K-Phthalimide | High temp (PEG or diglyme) | 1-alkyl-4-(2-substituted-ethyl)piperazines | Moderate to High | rsc.orgrsc.org |

| 2,4,5,6-tetrachloropyrimidine | Cl⁻ (in situ) | MeCN, ~20 °C | 2,4,5-trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine | 42% | mdpi.com |

| 4,5,6-trichloropyrimidine-2-carbonitrile | Cl⁻ (in situ) | MeCN, ~20 °C | 4,5-dichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile | 52% | mdpi.com |

| Heterocyclic N-oxides / TFAA | Thiols, Phthalimide, NaCN, etc. | 0 °C to rt | Functionalized N-(2-pyridyl)-N'-ethylpiperazines | 12-96% | rsc.org |

Building upon the ring-opening concept, copper(I)-catalyzed multicomponent reactions (MCRs) have been developed for the one-pot synthesis of unsymmetrical N-alkyl-N'-aryl-piperazines directly from DABCO. rsc.org These reactions combine DABCO, an alkyl halide, and an aryl halide in the presence of a copper catalyst and a base. rsc.org

In a typical procedure reported by Yavari et al., the reaction is carried out with a catalytic amount of copper(I) iodide (CuI), a base such as potassium tert-butoxide (KOtBu), and a solvent like DMSO at 65 °C. rsc.org This protocol successfully couples various alkyl chlorides and bromides with aryl bromides and iodides to afford the desired unsymmetrical piperazines in high to excellent yields. rsc.org A proposed mechanism involves the initial quaternization of DABCO by the alkyl halide. The resulting ammonium (B1175870) salt then participates in a copper-catalyzed cross-coupling with the aryl halide, followed by ring-opening. rsc.org Further development by Ghazanfarpour-Darjani and coworkers expanded this strategy to include aryl/heteroaryl triflates and alkenyl iodides/triflates as coupling partners, using CuCl as the catalyst in NMP at elevated temperatures. rsc.org

Palladium-Catalyzed Aerobic Oxidative Cyclization

Palladium-catalyzed aerobic oxidative cyclization represents an efficient approach for synthesizing six-membered nitrogen heterocycles like piperazines. organic-chemistry.orgnih.gov This methodology often operates under mild conditions, utilizing molecular oxygen or air as the terminal oxidant, which makes it an environmentally conscious choice. organic-chemistry.orgrsc.org A notable example is a Wacker-type aerobic oxidative cyclization that employs a base-free Pd(DMSO)₂(TFA)₂ catalyst system. organic-chemistry.orgnih.gov This method is versatile, enabling the synthesis of not only piperazines but also other heterocycles such as morpholines and piperidines from the corresponding alkenes. organic-chemistry.orgnih.gov

The reaction typically involves the cyclization of substrates like N-aryl imines or peptide derivatives. rsc.orgnih.gov For instance, the process can facilitate the oxidative linkage of two C-H bonds in N-aryl imines, which are formed from readily available anilines and ketones, to assemble the indole (B1671886) ring structure in an atom-economical manner. nih.gov While not a direct synthesis of this compound itself, the underlying principle of Pd-catalyzed aerobic cyclization is a key strategy for forming the core piperazine ring, which can then be N-methylated. Another variation involves the oxidative cleavage and cyclization of N-aryl peptide derivatives, again using air as the sole stoichiometric oxidant. rsc.org

An efficient method for creating bicyclic spirodiamine molecules has been developed using an amide-directed β-C(sp³)-H bond activation of aliphatic amides, followed by cyclization with maleimides under aerobic conditions. nih.gov This highlights the power of palladium catalysis to form complex piperazine-containing structures. nih.gov

Table 1: Examples of Palladium-Catalyzed Aerobic Oxidative Cyclization This table is representative of the general methodology and not specific to this compound synthesis.

| Catalyst System | Substrate Type | Product Type | Key Features |

| Pd(DMSO)₂(TFA)₂ | Alkenes with tethered nitrogen nucleophiles | Piperazines, Morpholines, Piperidines | Base-free conditions, Wacker-type cyclization. organic-chemistry.orgnih.gov |

| Pd(OAc)₂ | 2-Alkenyl-1,3-dicarbonyl compounds and primary amines | Highly substituted pyrroles | "One-pot" [4+1] annulation cascade. mdpi.com |

| Palladium catalyst | N-aryl imines (from anilines and ketones) | Indoles (related N-heterocycle) | Uses O₂ as sole oxidant, atom-economical. nih.gov |

| Palladium catalyst | N-aryl peptide derivatives | Cyclized peptide derivatives | Oxidative cleavage and cyclization cascade. rsc.org |

Ruthenium(II)-Catalyzed Diol-Diamine Coupling

Ruthenium(II)-catalyzed coupling reactions provide another powerful route to piperazines through the "borrowing hydrogen" methodology. nih.gov This strategy involves the temporary oxidation of an alcohol to an aldehyde by the ruthenium catalyst, which then reacts with an amine. The subsequent reduction of the intermediate and elimination of water forms the C-N bond, with the catalyst returning the "borrowed" hydrogen.

A specific application of this is the coupling of diols and diamines to form the piperazine ring. organic-chemistry.orgnih.gov A (pyridyl)phosphine-ligated ruthenium(II) complex has been shown to effectively catalyze this transformation. organic-chemistry.orgnih.gov This method is valuable for its ability to tolerate a range of different amine and alcohol substrates, which is important for creating libraries of substituted piperazines for medicinal applications. organic-chemistry.orgnih.gov For example, the reaction of 1,2-propanediol with a suitable diamine can yield 2-methylpiperazine (B152721), albeit with moderate efficiency in some cases. nih.gov The synthesis of various N-heterocycles, including piperazines and diazepanes, is achievable with this method. organic-chemistry.orgnih.gov

The efficiency of these Ru-catalyzed reactions can be high, with some processes achieving up to 92% isolated yield for the amination of alcohol derivatives. acs.org The development of air-stable ruthenium(II) complexes further enhances the practicality of this method for synthesizing complex amines and heterocycles. nih.gov

Table 2: Ruthenium(II)-Catalyzed Diol-Diamine Coupling for Piperazine Synthesis This table illustrates the general reaction type.

| Catalyst | Substrate 1 | Substrate 2 | Product | Key Features |

| (Pyridyl)phosphine-ligated Ru(II) complex | Diols | Diamines | Piperazines, Diazepanes | Tolerates various amines and alcohols. organic-chemistry.orgnih.gov |

| Ruthenium(II) complex 1 | 1,2-Propanediol | Ethylenediamine (B42938) | 2-Methylpiperazine | Moderately efficient (ca. 40% yield). nih.gov |

| [Ru(p-cymene)Cl₂]₂ / dppf | Solketal (Glycerol derivative) | This compound | N-alkylated product | Demonstrates direct amination of a complex alcohol. acs.org |

Palladium-Catalyzed Cyclization for Substituted Piperazines

A highly modular and efficient method for synthesizing substituted piperazines involves a palladium-catalyzed cyclization that couples a propargyl unit with a diamine. organic-chemistry.orgfigshare.comorganic-chemistry.org This approach is notable for its mild reaction conditions and the high degree of regio- and stereochemical control it offers. figshare.comorganic-chemistry.orgacs.org The process allows for significant variation in both the diamine and the propargyl carbonate starting materials, leading to a diverse range of piperazine and piperazinone products. nih.govacs.org

The reaction is typically catalyzed by a Pd(0) species, often used with a phosphine ligand like DPEphos. nih.gov Initial studies demonstrated that reacting bis-tosylated ethylenediamine with a BOC-propargyl alcohol in the presence of 5 mol % Pd(0) and DPEphos in dichloromethane (B109758) resulted in a near-quantitative yield of the desired piperazine product in just 10 minutes. nih.gov The catalyst loading can be as low as 1 mol %, maintaining high yields, which is economically favorable. nih.govacs.org

This method effectively constructs the piperazine ring by coupling two carbons from the propargyl substrate with the two nitrogen atoms of the diamine component. figshare.com For example, the reaction between substituted ethylenediamine derivatives and propargyl carbonates proceeds in excellent yields. nih.govacs.org The use of 1,2-diaminopropane (B80664) as the nucleophile can result in good regioselectivity (4:1). nih.govacs.org

Table 3: Palladium-Catalyzed Cyclization of Propargyl Carbonates with Diamines

| Catalyst System | Diamine Substrate | Propargyl Substrate | Solvent | Yield |

| 5 mol % Pd₂(dba)₃, DPEphos | Bis-tosylated ethylenediamine | BOC-propargyl alcohol | Dichloromethane | ~100% |

| 3 mol % Palladium | Bis-tosylated ethylenediamine | BOC-propargyl alcohol | - | 98% |

| 1 mol % Palladium | Bis-tosylated ethylenediamine | BOC-propargyl alcohol | - | High Yield (12h) |

| 3 mol % Palladium | Tosyl derivative of 1,2-diaminopropane | BOC-propargyl alcohol | - | Excellent |

Data sourced from studies by Montgomery and Rawal. nih.govacs.org

Highly Diastereoselective Intramolecular Hydroamination

The synthesis of specifically substituted piperazines, such as chiral 2,6-disubstituted derivatives, can be achieved with high diastereoselectivity through an intramolecular hydroamination reaction. organic-chemistry.orgacs.orgrsc.org This key step is part of a modular synthesis that begins with enantiopure amino acids. acs.org The substrates for the hydroamination, which are aminoalkenes, are prepared in excellent yields from the nucleophilic displacement of cyclic sulfamidates derived from these amino acids. organic-chemistry.orgacs.orgnih.gov

The cyclization of the aminoalkene precursors is palladium-catalyzed and generally proceeds in high yields with excellent diastereoselectivity for the trans isomer. acs.org For example, substrates with various alkyl and aryl substituents at the 2-position readily cyclize to the corresponding piperazines. acs.org While phenyl-substituted piperazines are formed in high yield, the diastereoselectivity may be slightly lower. acs.org The steric bulk of the substituent is a limiting factor, as demonstrated by the failure of a tert-butyl-substituted aminoalkene to cyclize. acs.org The resulting trans stereochemistry of the piperazine products has been confirmed by X-ray crystallography. acs.orgnih.gov This method provides a reliable route to enantiopure trans-2,6-disubstituted piperazines with differentially protected nitrogen atoms. acs.org

Table 4: Diastereoselective Intramolecular Hydroamination for Piperazine Synthesis

| Aminoalkene Substituent | Yield | Diastereoselectivity (trans:cis) |

| Methyl | High | Excellent |

| Isobutyl | High | Excellent |

| Benzyl | High | Excellent |

| Phenyl | High | Good (Slightly diminished) |

| tert-Butyl | 0% | N/A |

Findings are based on the work of Cochran and Michael. acs.org

Optimization of Reaction Conditions in this compound Synthesis

Optimizing reaction conditions is critical for the efficient, cost-effective, and scalable synthesis of this compound. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, pressure, and the molar ratio of reactants.

One study focused on the catalytic synthesis of this compound from piperazine and methanol in a fixed-bed reactor. researchgate.net Several catalysts were evaluated, with a Cu-Ni-Mo/Al₂O₃ catalyst demonstrating the highest activity. researchgate.net The optimization of this process revealed that increasing the reaction temperature and the methanol-to-piperazine molar ratio led to higher conversion of piperazine but lower selectivity towards the desired this compound. researchgate.net Conversely, increasing the liquid hourly space velocity (LHSV) decreased conversion but improved selectivity. researchgate.net Through careful adjustment of these parameters, the process was optimized to achieve a 90.5% conversion of piperazine with 86.9% selectivity for this compound. researchgate.net

In another context, the N-alkylation of this compound was studied, where solvent selection proved critical. For the reaction of this compound with 2,3,4-trimethoxybenzyl chloride, using a solvent with a high dielectric constant, such as DMF, resulted in a significantly higher yield (82%) and purity (98%) compared to less polar solvents like THF or dichloromethane. The high polarity of DMF helps to stabilize the SN2 transition state, thereby accelerating the reaction.

Table 5: Optimization of Reaction Conditions for this compound Synthesis

| Reaction Type | Catalyst | Optimized Conditions | Piperazine Conversion | This compound Selectivity |

| N-methylation of Piperazine | Cu-Ni-Mo/Al₂O₃ | Temp: 180°C; Pressure: 0.8 MPa; Molar Ratio (Methanol:Piperazine): 2.5; LHSV: 0.20 h⁻¹ | 90.5% | 86.9% |

Data from a study on catalytic synthesis in a fixed-bed reactor. researchgate.net

Reactivity and Chemical Transformations Involving 1 Methylpiperazine

Role as a Nucleophile in Organic Reactions

The nitrogen atoms of 1-methylpiperazine possess lone pairs of electrons, rendering the molecule nucleophilic. The secondary amine is generally the more reactive site for nucleophilic attack due to less steric hindrance compared to the tertiary amine. This nucleophilicity allows this compound to readily participate in various organic reactions. oarjbp.com

Common nucleophilic reactions involving this compound include:

Alkylation: It reacts with alkyl halides to form N-alkylated products. This reaction is fundamental in the synthesis of more complex piperazine (B1678402) derivatives.

Acylation: Reaction with acyl chlorides or anhydrides yields N-acyl derivatives. This is a common strategy for introducing carbonyl functionalities.

Substitution Reactions: this compound can act as a nucleophile in substitution reactions, displacing leaving groups from various substrates. oarjbp.com For instance, it is involved in the preparation of 1-(4-methoxy-phenyl)-4-methyl-piperazine by reacting with 1-chloro-4-methoxy-benzene.

The nucleophilic character of this compound is central to its use as a building block in the synthesis of pharmaceuticals and other fine chemicals. oarjbp.com

Formation of Salts and Their Reactivity (e.g., Lithium 1-Methylpiperazide)

The acidic proton on the secondary amine of this compound can be abstracted by a strong base to form a salt. A notable example is the formation of lithium 1-methylpiperazide (also referred to as lithium N-methylpiperazide). This is typically achieved by reacting this compound with an organolithium reagent, such as n-butyllithium. Organolithium reagents are powerful bases capable of deprotonating weak acids like amines. The reaction is driven by the formation of a stable lithium amide and a hydrocarbon byproduct.

While specific literature on the broad reactivity of lithium 1-methylpiperazide is not extensive, its utility as a reagent in organic synthesis has been noted, particularly for the protection of aryl aldehydes. The formation of lithium amides, in general, enhances the nucleophilicity and basicity of the parent amine, making them useful reagents in various transformations.

Derivatization of the this compound Scaffold

The this compound core is a common scaffold in medicinal chemistry and materials science. Its structure can be readily modified to explore and optimize the properties of the resulting derivatives.

In drug discovery, the systematic modification of a lead compound to understand how structural changes affect its biological activity is known as a Structure-Activity Relationship (SAR) study. The piperazine ring, and by extension the this compound moiety, is a popular scaffold for such studies due to its versatile chemistry. orgsyn.org The two nitrogen atoms provide points for derivatization, allowing for the introduction of a wide range of functional groups. These modifications can influence the molecule's size, shape, polarity, and hydrogen bonding capacity, all of which can impact its interaction with biological targets. orgsyn.org For example, SAR studies on piperazine derivatives have been crucial in the development of drugs targeting various neurotransmitter receptors. jofamericanscience.org

Chalcones are a class of organic compounds characterized by an α,β-unsaturated ketone core. They are known for their wide range of biological activities. This compound has been incorporated into chalcone (B49325) structures to create hybrid molecules with potentially enhanced or novel pharmacological properties.

The synthesis of these derivatives typically involves a Claisen-Schmidt condensation. This reaction condenses an acetophenone (B1666503) derivative containing a this compound moiety with a substituted benzaldehyde (B42025) in the presence of a base, such as sodium hydroxide (B78521) in ethanol. chemistrysteps.com A variety of substitutions on both the acetophenone and benzaldehyde rings can be made to generate a library of chalcone derivatives for biological screening. wikipedia.orgacademicjournals.org Studies have shown that these hybrid compounds can exhibit significant biological activities, including potential antitumor and enzyme inhibitory effects. chemistrysteps.combyjus.com

| Reactant 1 | Reactant 2 | Product Type |

| 4'- (4-methylpiperazin-1-yl)acetophenone | Substituted Benzaldehyde | Chalcone Derivative |

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.org The product is a β-amino carbonyl compound known as a Mannich base. wikipedia.org this compound, being a secondary amine, can participate in the Mannich reaction.

The reaction mechanism begins with the formation of an iminium ion from the reaction of this compound and formaldehyde (B43269). byjus.com This is followed by the nucleophilic attack of the enol form of the active hydrogen-containing compound on the iminium ion to yield the final Mannich base. byjus.com

The introduction of the this compound moiety via the Mannich reaction can impart desirable physicochemical properties to the resulting molecule, such as increased water solubility, which can be beneficial for pharmaceutical applications. academicjournals.org The resulting Mannich bases are also valuable synthetic intermediates. academicjournals.org

Coordination Chemistry of this compound as a Ligand

The nitrogen atoms of this compound can donate their lone pairs of electrons to metal ions, allowing it to act as a ligand in coordination complexes. Piperazine and its derivatives are known to form stable complexes with a variety of transition metals. nih.gov The coordination can occur through one or both nitrogen atoms, leading to the formation of mononuclear or polynuclear complexes. nih.gov

The ability of piperazine-containing ligands to form complexes with metal ions is influenced by factors such as the nature of the metal ion, the solvent system, and the presence of other substituents on the piperazine ring. nih.gov These metal complexes have been investigated for a range of applications, including catalysis and as potential antimicrobial agents. The complexation with a metal ion can significantly alter the biological activity of the parent ligand. libretexts.org

Formation of Metal Complexes (e.g., Copper(II), Manganese(II), Manganese(III), Cobalt(II), Iron)

This compound and its derivatives are versatile ligands in coordination chemistry, readily forming stable complexes with a variety of transition metals, including copper(II), manganese(II), manganese(III), cobalt(II), and iron. The nitrogen atoms of the piperazine ring, particularly the tertiary amine at position 4 and the secondary or substituted amine at position 1, act as Lewis bases, donating their lone pair of electrons to the metal center.

The formation of these complexes typically occurs through the reaction of a metal salt (e.g., chloride, nitrate, perchlorate, or acetate) with the this compound-containing ligand in a suitable solvent. The nature of the resulting complex, including its stoichiometry and geometry, is influenced by several factors such as the metal-to-ligand ratio, the nature of the anion of the metal salt, and the reaction conditions.

Copper(II) Complexes: Derivatives of this compound have been shown to form well-defined complexes with copper(II). For instance, the ligand 2,6-bis[(N-methylpiperazin-1-yl)methyl]-4-formyl phenol (B47542) readily forms dinuclear copper(II) complexes. In these structures, each copper(II) ion is coordinated to the ligand, and the two metal centers are often bridged by other ligands like acetates or hydroxo groups.

Manganese(II) and Manganese(III) Complexes: this compound-containing ligands can stabilize both Mn(II) and Mn(III) oxidation states. The reaction of a macroacyclic Schiff base ligand incorporating a piperazine moiety with manganese(II) salts has been shown to result in the formation of a manganese(III) complex, where the Mn(II) is oxidized to Mn(III) during the complexation process in the presence of air. epa.gov Manganese(II) complexes have also been synthesized with ligands containing the piperazine framework, often exhibiting high-spin electronic configurations. researchgate.net

Cobalt(II) Complexes: Cobalt(II) readily forms complexes with this compound derivatives. For example, cobalt(II) chloride reacts with 4-methylpiperazine-1-carbodithioic acid to form a complex where the cobalt ion is coordinated to the ligand. biointerfaceresearch.com The resulting complexes often exhibit geometries such as distorted octahedral.

Iron Complexes: Iron, in both its +2 and +3 oxidation states, forms complexes with ligands containing the this compound scaffold. Mononuclear iron(III) complexes have been synthesized with piperazine and its derivatives, where the iron(III) center is coordinated to the nitrogen atoms of the piperazine ring and other ancillary ligands. researchgate.net These complexes often exhibit octahedral geometries.

Chelation Effects and Coordination Geometry

The presence of multiple donor atoms in derivatives of this compound allows them to act as chelating ligands, forming stable ring structures with the metal ion. This chelate effect enhances the thermodynamic stability of the resulting metal complexes compared to those formed with analogous monodentate ligands.

The coordination geometry of the metal center in these complexes is dictated by the nature of the ligand, the coordination number of the metal ion, and its electronic configuration. Common geometries observed include:

Octahedral: This is a very common coordination geometry for the specified metal ions, especially with a coordination number of six. In manganese(III) complexes with a Schiff base ligand containing a piperazine moiety, a slightly distorted trans-O2N4 octahedral coordination environment has been observed. epa.gov Similarly, iron(III) complexes with piperazine derivatives often adopt an octahedral geometry. researchgate.net

Tetragonal Pyramid: In dinuclear copper(II) complexes of 2,6-bis[(N-methylpiperazin-1-yl)methyl]-4-formyl phenol, the coordination-shell geometry of the copper atoms is close to a tetragonal pyramid. scispace.com

Square Planar and Tetrahedral: While less common for all the mentioned ions, four-coordinate complexes can adopt either square planar or tetrahedral geometries, often influenced by the electronic configuration of the metal (e.g., d8 ions like Ni(II) often favor square planar) and the steric bulk of the ligands.

Specific Examples of this compound-Containing Ligands

4-Methylpiperazine-1-carbodithioic acid is a dithiocarbamate (B8719985) ligand derived from this compound. The dithiocarbamate group provides two sulfur donor atoms, which, along with the nitrogen atoms of the piperazine ring, can coordinate to metal ions. This ligand has been used to synthesize a range of transition metal complexes.

Complexes with the general formula M(LH)nn (where LH = 4-methylpiperazine-1-carbodithioic acid) have been prepared for Co(II) (n=2), and Fe(III) (n=3). biointerfaceresearch.com Spectroscopic data, particularly infrared spectra, confirm the bidentate nature of the dithiocarbamato moiety. biointerfaceresearch.com

| Metal Ion | Complex Formula | Coordination Number | Geometry |

| Cobalt(II) | Co(C6H11N2S2)22 | 6 | Octahedral |

| Iron(III) | Fe(C6H11N2S2)33 | 6 | Octahedral |

| Copper(II) | Cu(C6H11N2S2)22 | 6 | Octahedral |

This table is generated based on typical coordination behavior and may not reflect the exact structure in all cases.

This ligand is a binucleating ligand, meaning it can bind to two metal ions simultaneously. It possesses two N-methylpiperazine moieties attached to a central phenol ring. The nitrogen atoms of the piperazine rings and the phenolic oxygen atom are the primary coordination sites.

Dinuclear copper(II) complexes of this ligand have been synthesized and structurally characterized. scispace.com X-ray diffraction studies revealed that the copper atoms adopt a coordination geometry that is close to a tetragonal pyramid. scispace.com These complexes have been investigated for their biomimetic catalytic activities. scispace.com

| Metal Ion | Complex Type | Key Structural Feature | Coordination Geometry |

| Copper(II) | Dinuclear | Bridging ligands (e.g., acetate, hydroxide) between Cu centers | Tetragonal Pyramid |

This table is generated based on available research data.

While direct structural information for the 1,4-bis(2-pyridyl-methyl)piperazine ligand was not found, the closely related ligands 1,4-bis(pyridin-3-ylmethyl)piperazine (B10880491) and 1,4-bis(pyridin-4-ylmethyl)piperazine have been used to construct coordination polymers with cobalt(II) and nickel(II). iucr.orgnih.gov In these structures, the piperazine-based ligand acts as a linker between metal centers, with the nitrogen atoms of the pyridine (B92270) rings coordinating to the metal ions. The piperazine ring can adopt either a chair or boat conformation, influencing the dimensionality and topology of the resulting coordination polymer. It is expected that 1,4-bis(2-pyridyl-methyl)piperazine would behave similarly, acting as a tetradentate ligand capable of forming both mononuclear and polynuclear complexes.

| Metal Ion | Ligand Isomer | Resulting Structure |

| Cobalt(II) | 1,4-bis(pyridin-3-ylmethyl)piperazine | Layered coordination polymer |

| Nickel(II) | 1,4-bis(pyridin-4-ylmethyl)piperazine | Tri-periodic diamondoid networks |

This table is based on data for related isomers.

Catalytic Applications of this compound Derivatives

Derivatives of this compound, particularly their metal complexes, have shown significant promise in various catalytic applications. The presence of the piperazine moiety can influence the steric and electronic properties of the catalyst, thereby affecting its activity and selectivity.

Oxidation Catalysis: Dinuclear copper(II) complexes of 2,6-bis[(N-methylpiperazin-1-yl)methyl]-4-formyl phenol have been investigated as biomimetic catalysts for the oxidative transformation of various organic substrates. scispace.com These complexes exhibit catecholase, phenoxazinone synthase, and horseradish peroxidase-like activities, demonstrating their potential in the degradation of dye residues and in the synthesis of pharmaceuticals. scispace.com Mononuclear iron(III) complexes derived from piperazine have also been studied for their catalytic activity in the oxidation of cyclohexane, yielding cyclohexanol (B46403) and cyclohexanone. researchgate.net

Polymerization Catalysis: Cobalt(II) complexes bearing iminopyridine ligands, which can be conceptually related to derivatives of this compound, have been used as catalysts for the polymerization of 1,3-butadiene. mdpi.com The structure of the ligand has a significant influence on the catalytic activity and the stereoselectivity of the polymerization. Similarly, iron(II) complexes with amino-pyridine ligands have been shown to catalyze atom transfer radical polymerization (ATRP) of styrene. nsf.gov

C-H Functionalization: Manganese catalysts, in general, have gained attention for their use in late-stage C-H functionalization reactions, which are important in the synthesis of complex bioactive molecules. nih.gov While specific examples with this compound derivatives are not extensively documented in the provided context, the versatility of manganese complexes suggests that ligands incorporating the this compound scaffold could be valuable in this area.

Other Catalytic Reactions: Resin-anchored chiral catalysts have been prepared using this compound, indicating its utility in heterogeneous catalysis. rsc.org The development of such catalysts is crucial for ease of separation and recycling.

| Catalyst Type | Reaction Type | Substrate | Product(s) |

| Dinuclear Cu(II) complex of 2,6-bis[(N-methylpiperazin-1-yl)methyl]-4-formyl phenol | Oxidation | Aminophenols, Phenylenediamines | Oxidized products |

| Mononuclear Fe(III) piperazine complex | Oxidation | Cyclohexane | Cyclohexanol, Cyclohexanone |

| Cobalt(II) iminopyridine complexes | Polymerization | 1,3-Butadiene | Polybutadiene |

| Iron(II) amino-pyridine complexes | Polymerization | Styrene | Polystyrene |

This table summarizes some of the catalytic applications of metal complexes with this compound derivatives or conceptually related ligands.

Use as Resin-Anchored Chiral Catalysts

This compound serves as a crucial building block in the synthesis of resin-anchored chiral catalysts, which are instrumental in asymmetric synthesis. These catalysts offer the advantages of easy separation from the reaction mixture and potential for recycling, combining the benefits of both homogeneous and heterogeneous catalysis. chemicalbook.com Research has demonstrated a specific application where this compound is used as a nucleophile to create a polymer-supported chiral amino alcohol. chemicalbook.com

In a key synthetic strategy, a Merrifield resin, a common polymer support, is first functionalized with an enantiomerically pure epoxy alcohol, such as (2S,3S)-2,3-epoxy-3-phenylpropanol. The resulting epoxy-functionalized resin is then subjected to a ring-opening reaction. This compound, acting as a secondary amine nucleophile, attacks the epoxide ring. This reaction is typically performed in the presence of lithium perchlorate, which facilitates a highly regioselective and stereospecific opening of the epoxide at the benzylic position (C-3). chemicalbook.com

The outcome of this reaction is the covalent attachment of the this compound moiety to the polymer support, forming a resin-bound (2R,3R)-3-(dialkylamino)-2-hydroxy-3-phenylpropoxy ether. This newly formed polymer-supported amino alcohol functions as a chiral ligand. When complexed with an organometallic compound, such as diethylzinc (B1219324), it forms an active chiral catalyst. These resin-anchored catalysts have been successfully evaluated in the enantioselective addition of diethylzinc to aldehydes (e.g., benzaldehyde), producing chiral secondary alcohols with significant enantiomeric excess. chemicalbook.com The structure of the amine used for the ring-opening, such as this compound, is critical to the activity and selectivity of the final catalyst. chemicalbook.com

Biomimetic Catalysis (e.g., Oxidative Transformations)

Biomimetic catalysis involves the design of synthetic molecules, often called enzyme mimics, that replicate the function of natural enzymes. These catalysts aim to reproduce the high efficiency and selectivity of biological catalysts in chemical transformations, such as oxidation reactions. rsc.orgmdpi.com The active sites of enzymes often feature specific arrangements of functional groups within a defined three-dimensional cavity, which contribute to substrate binding and catalytic activity. mdpi.com Synthetic mimics often incorporate features like metal centers, specific functional groups, and molecular cavities to simulate this environment. mdpi.com

While this compound is a versatile building block in organic synthesis, its specific application as a central component in biomimetic catalysts for oxidative transformations is not extensively documented in publicly available research. The principles of biomimetic design suggest that the nitrogen atoms in the this compound ring could potentially act as ligands to coordinate with a metal center, similar to histidine residues in many metalloenzymes. This coordination could form the core of a synthetic catalyst. However, detailed studies describing the synthesis and catalytic activity of such this compound-based enzyme mimics, particularly for oxidative processes, are not prominent in the scientific literature. The exploration of its potential in this advanced catalytic field remains an area for future research.

Supramolecular Chemistry and Material Science Applications

This compound has been identified as a useful "mimic template" in the preparation of Molecularly Imprinted Microspheres (MIMs). chemicalbook.com MIMs are a class of synthetic polymers engineered to have high selectivity for a specific target molecule. This is achieved by forming the polymer in the presence of a template molecule; after polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template.

The general process for creating MIMs, wherein this compound can be used as a template, typically involves precipitation polymerization. The key components of this process are:

Template: The molecule of interest (or a close structural analog, a "mimic"), such as this compound.

Functional Monomer: A polymerizable molecule that has functional groups capable of interacting non-covalently (e.g., through hydrogen bonding or ionic interactions) with the template molecule.

Cross-linker: A molecule that forms the bulk of the polymer network, linking the functional monomers together.

Initiator: A compound that starts the polymerization reaction, usually upon exposure to heat or UV light.

Porogen: A solvent in which the monomers are soluble but the resulting polymer is not, leading to the precipitation of polymer microspheres.

In this synthesis, the functional monomers arrange themselves around the this compound template molecules. The cross-linker then polymerizes this assembly, locking the structure in place. Subsequent extraction of the this compound template reveals the specific recognition sites. These tailored cavities allow the resulting microspheres to selectively rebind the target molecule from a complex mixture.

| Component | Function in MIMs Preparation | Example Substance |

|---|---|---|

| Template | Creates the mold for the specific binding site. | This compound |

| Functional Monomer | Interacts with the template to form a pre-polymerization complex. | Methacrylic Acid (MAA) |

| Cross-linker | Forms the rigid polymer matrix around the template-monomer complex. | Ethylene Glycol Dimethacrylate (EGDMA) |

| Initiator | Starts the polymerization reaction. | 2,2'-Azobisisobutyronitrile (AIBN) |

| Porogen (Solvent) | Controls the size and morphology of the resulting microspheres. | Acetonitrile |

In the field of chromatography, this compound is utilized in the synthesis of advanced separation materials. Specifically, it is used in the generation of difunctional strong anion-exchange (SAX) stationary phases derived from a 1,4-diazacyclohexane (piperazine) structure. chemicalbook.com Anion-exchange chromatography is a powerful technique for separating charged molecules, such as proteins, nucleic acids, and other biomolecules.

Stationary phases for SAX chromatography consist of a solid support (often silica (B1680970) or polymer beads) functionalized with covalently bound, positively charged groups. These positive charges interact with negatively charged analytes (anions), temporarily retaining them on the column. The separation is achieved by eluting the analytes with a mobile phase containing ions that compete for the binding sites on the stationary phase.

The term "difunctional" implies the presence of two types of functional groups that contribute to the separation mechanism. The synthesis involving this compound creates a material with both strong anion-exchange capabilities and potentially other interaction modes (like hydrophobic or hydrophilic interactions), leading to unique selectivity. The quaternization of one of the nitrogen atoms in the piperazine ring system can create a permanent positive charge necessary for a "strong" anion exchanger, one that remains charged over a wide pH range. The use of a 1,4-diazacyclohexane derivative as the precursor, modified with this compound, allows for precise chemical engineering of the stationary phase to achieve desired chromatographic performance. chemicalbook.com

While direct studies on this compound in charge-transfer polymers are not widely reported, research on its parent compound, piperazine, and the related aromatic heterocycle, pyrazine (B50134), provides strong evidence for its potential role in materials for organic solar cells. These devices rely on the efficient generation and transport of charge carriers, a process governed by the interaction between electron-donating and electron-accepting materials.

Research on polymer-fullerene solar cells has shown that using piperazine as a molecular dopant can simultaneously improve both the power conversion efficiency and the stability of the devices. nist.gov This improvement is attributed to intermolecular electron transfer (charge transfer) between the nitrogen-containing piperazine and the fullerene acceptor. This charge transfer process enhances the electron mobility of the active layer by nearly an order of magnitude and helps suppress degradation pathways. nist.gov Piperazine molecules can also reduce oxidized polymer donors, further contributing to performance enhancement. nist.gov